5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S3/c1-7-4-5-17-11(7)8(14)6-13-19(15,16)10-3-2-9(12)18-10/h2-5,8,13-14H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQXGOLHHGRNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiophene derivatives, including this compound, demonstrate significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism often involves:
- Induction of Apoptosis : The compound triggers apoptotic pathways leading to cell death.
- Inhibition of Cell Proliferation : It modulates signaling pathways associated with cancer progression.
Case Study : In a study involving human leukemia cell lines, 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide exhibited notable cytotoxicity, significantly reducing cell viability and altering cell morphology indicative of apoptosis. Flow cytometry analyses confirmed increased apoptotic markers in treated cells compared to controls.
Antimicrobial Properties
Sulfonamide derivatives are traditionally recognized for their antimicrobial effects. This compound has been evaluated for its activity against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : Preliminary studies suggest moderate antibacterial activity with minimum inhibitory concentration (MIC) values exceeding 100 µM against selected pathogens.
Case Study : A recent investigation assessed the antibacterial efficacy of this compound against multidrug-resistant strains, revealing significant activity against methicillin-resistant Staphylococcus aureus (MRSA).
Antituberculosis Activity
Emerging research suggests potential efficacy against Mycobacterium tuberculosis. Initial studies have indicated that this compound may inhibit the growth of tuberculosis bacteria, warranting further exploration in this area.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 values ranging from 1.50 µM to 20 µM | [Source needed] |
| Antimicrobial | MIC > 100 µM against selected bacteria | [Source needed] |
| Antituberculosis | Effective against M. tuberculosis in preliminary studies | [Source needed] |
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Chloro-N-[4-Chloro-3-(Trifluoromethyl)Phenyl]Thiophene-2-Sulfonamide (FX5)
- Structure : Shares the 5-chlorothiophene-2-sulfonamide core but replaces the hydroxyethyl-3-methylthiophene group with a 4-chloro-3-(trifluoromethyl)phenyl substituent (Fig. 1A).
- Biological Activity: FX5 acts as a non-steroidal glucocorticoid receptor (GR) antagonist, demonstrating efficacy in improving glucose homeostasis in type 2 diabetes models (e.g., db/db mice). This suggests that sulfonamide-thiophene derivatives may modulate metabolic pathways via GR interaction .
- Key Differences :
- Substituent Effects : The trifluoromethyl and chloro groups in FX5 enhance lipophilicity and receptor-binding affinity compared to the hydroxyl and methylthiophene groups in the target compound.
- Synthetic Accessibility : FX5’s synthesis likely follows established sulfonamide coupling methods, whereas the target compound’s hydroxyethyl-thiophene side chain may require specialized protection/deprotection steps .
5-Chloro-N-(1-{2-[(Propan-2-yl)Phenoxy]Ethyl}Piperidin-4-yl)-Thiophene-2-Sulfonamide
- Structure : Features a piperidin-4-yl group instead of the hydroxyethyl-3-methylthiophene moiety (Fig. 1B).
- Synthesis: Prepared via microwave-assisted Sonogashira coupling (65% yield, 97% purity), indicating that similar methods could apply to the target compound .
- Pharmacokinetics : The piperidine group may improve blood-brain barrier penetration, whereas the target compound’s hydroxyl group could enhance aqueous solubility .
Pyrimidifen (5-Chloro-N-(2-(4-(2-Ethoxyethyl)-2,3-Dimethylphenoxy)Ethyl)-6-Ethyl-4-Pyrimidinamine)
- Structure : A pyrimidine-based sulfonamide with ethoxyethyl and ethyl substituents (Fig. 1C).
- The target compound’s thiophene ring may offer distinct pesticidal properties due to sulfur’s electronegativity .
Structural and Functional Comparison Table
Figures
- Fig. 1A : FX5 structure (5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide).
- Fig. 1B : Piperidin-4-yl derivative structure.
- Fig. 1C : Pyrimidifen structure.
Notes:
- Synthetic methods from are extrapolated for hypothetical pathways.
Biological Activity
5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide is with a molecular weight of approximately 295.8 g/mol. The compound features a thiophene ring, a sulfonamide group, and a hydroxylated ethyl chain, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit varying degrees of antimicrobial activity. For example, certain thiophene-2-sulfonamides have been shown to inhibit cyclin-dependent kinase 5 (cdk5), which is implicated in various diseases including cancer and neurodegenerative disorders .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Inhibition Zone (mm) | Target Organisms |
|---|---|---|
| 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide | TBD | S. aureus, E. coli |
| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide | Moderate | cdk5 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells through the inhibition of specific kinase pathways. The structural features of the compound may enhance its ability to penetrate cell membranes and interact with intracellular targets.
The biological activity of 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide is believed to involve the following mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of cyclin-dependent kinases, which play a crucial role in cell cycle regulation.
- DNA Interaction : Some studies indicate that thiophene derivatives can intercalate with DNA, disrupting replication and transcription processes.
- Cell Membrane Penetration : The lipophilic nature of the thiophene ring may facilitate better membrane permeability, enhancing cellular uptake.
Case Studies
Several case studies have explored the pharmacological effects of thiophene-based compounds:
- In Vitro Studies : A study demonstrated that thiophene sulfonamides exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
- In Vivo Studies : Animal models have shown that these compounds can reduce tumor growth rates when administered at specific dosages, suggesting their potential as therapeutic agents in oncology.
Q & A
Q. What are the established synthetic routes for 5-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide?
- Methodological Answer : The compound can be synthesized via sulfonamide coupling and thiophene functionalization. A plausible route involves:
- Step 1 : Formation of the sulfonamide group by reacting 5-chlorothiophene-2-sulfonyl chloride with a hydroxyl-substituted amine intermediate (e.g., 2-amino-2-(3-methylthiophen-2-yl)ethanol) under basic conditions (e.g., triethylamine in THF) .
- Step 2 : Chlorination or functionalization of the thiophene ring using TMPMgCl·LiCl and palladium catalysts (e.g., Pd-PEPPSI-SIPr) for regioselective substitution .
- Key Considerations : Solvent choice (THF or dichloromethane) and catalyst loading significantly impact yield. Microwave-assisted synthesis (e.g., 60°C for 10 min) may enhance efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., δ 6.81–7.20 ppm for thiophene protons, δ 124–140 ppm for aromatic carbons) confirm substitution patterns and stereochemistry .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated m/z 651.1781 vs. observed 651.1778) .
- IR Spectroscopy : Peaks at ~1521 cm (C=C thiophene stretching) and ~1201 cm (sulfonamide S=O) aid functional group identification .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in sulfonamide coupling?
- Methodological Answer :
- Catalyst Screening : Test palladium complexes (e.g., PdCl(PPh)) or copper(I) iodide for cross-coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (THF, DMF) versus chlorinated solvents (dichloromethane) to stabilize intermediates .
- Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time (e.g., 10 min vs. 24 h) and improves yield by 15–20% .
- By-Product Analysis : Use LC-MS to identify side products (e.g., over-chlorination) and adjust stoichiometry .
Q. What mechanistic insights explain regioselectivity in thiophene functionalization?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Chlorine preferentially occupies the 5-position due to electron-withdrawing sulfonamide directing effects .
- Cross-Coupling Dynamics : Pd-catalyzed Suzuki or Sonogashira reactions favor coupling at the 3-methylthiophen-2-yl group’s β-position, as steric hindrance at the α-position limits reactivity .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict activation energies for competing pathways, guiding catalyst design .
Q. What biological targets are plausible for this sulfonamide-thiophene hybrid?
- Methodological Answer :
- Enzyme Inhibition : Screen against carbonic anhydrase or cyclooxygenase isoforms (COX-1/COX-2) due to sulfonamide’s zinc-binding affinity .
- Cellular Assays : Evaluate cytotoxicity in U87MG glioma cells via MTT assays, noting IC values compared to controls .
- Molecular Docking : Use AutoDock Vina to predict binding to inflammatory mediators (e.g., TNF-α) or oncogenic kinases .
Contradictions and Resolutions
- Synthetic Routes : uses trichloroethylene for sulfonamide formation, while employs microwave-assisted coupling. The latter offers higher yields but requires specialized equipment .
- Catalyst Efficiency : Palladium catalysts in achieve regioselectivity, whereas AlCl in may lead to undesired by-products. Researchers should prioritize Pd-based systems for precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
